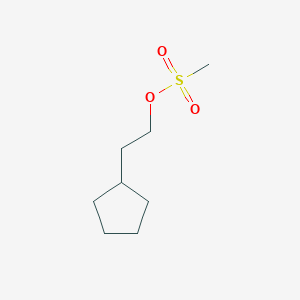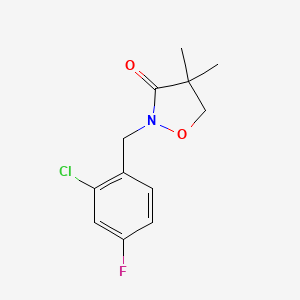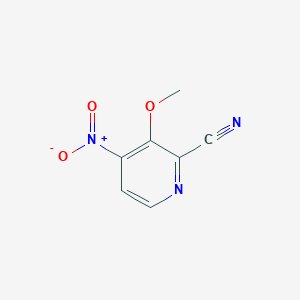![molecular formula C13H15BrN2O2 B8711495 tert-butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate](/img/structure/B8711495.png)
tert-butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H13BrN2O2 and a molecular weight of 297.15 g/mol . It is used primarily in research and development, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-5-cyanobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate can undergo nucleophilic
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-5-cyanophenyl)methyl]carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-10-4-9(7-15)5-11(14)6-10/h4-6H,8H2,1-3H3,(H,16,17) |
InChI Key |
HFYBFMGMSWCKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















